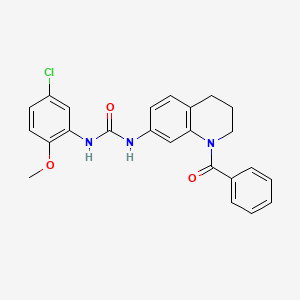

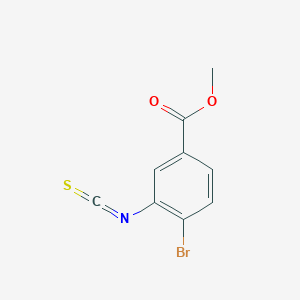

![molecular formula C11H11ClN2S B3014310 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole CAS No. 301858-86-6](/img/structure/B3014310.png)

4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves multi-step reactions that may include cyclization, substitution, and functionalization processes. For instance, the synthesis of densely functionalized pyrazole derivatives can be achieved through specification and transamidation of ester-functionalized pyrazoles, as mentioned in the synthesis of a related compound . Such methods allow for the introduction of various substituents onto the pyrazole scaffold, which can be optimized for specific applications, such as inhibition of protein kinases.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques like FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the bond lengths, bond angles, and torsion angles, which are crucial for understanding the three-dimensional conformation of the molecules. Density functional theory (DFT) calculations are commonly used to predict and corroborate the experimental data, offering insights into the electronic properties of the compounds .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. The presence of a chlorophenyl moiety, for example, can facilitate electrophilic substitution reactions, while the pyrazole ring itself can engage in nucleophilic attacks due to the presence of nitrogen atoms . The reactivity of these compounds can be further analyzed through molecular docking studies, which predict the interaction of the molecules with biological targets like proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their vibrational spectra, HOMO-LUMO gap, and molecular electrostatic potential, are often studied using quantum chemical calculations . These properties are indicative of the compound's stability, reactivity, and potential as a nonlinear optical (NLO) material. Additionally, the hyperpolarizability of these compounds can be evaluated to assess their suitability for applications in optoelectronics .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Applications

4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole and its derivatives have shown potential as antimicrobial and anticancer agents. A study by Hafez, El-Gazzar, and Al-Hussain (2016) reported that pyrazole derivatives exhibited higher anticancer activity than the reference drug doxorubicin, and also demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, Reddy et al. (2010) synthesized linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one and found them effective against various bacteria and fungi (Reddy, Devi, Sunitha, & Nagaraj, 2010).

Antioxidant Activity

The antioxidant potential of this compound derivatives was investigated in a study by Oliveira et al. (2020). They found that these compounds exhibited significant antioxidant action in vitro and showed low toxicity in vivo assays (Oliveira et al., 2020).

Structural and Chemical Analysis

Kariuki, Abdel-Wahab, and El‐Hiti (2021) conducted a structural characterization of pyrazole derivatives, providing insights into their molecular conformations and potential applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Additionally, the annular tautomerism of NH-pyrazoles, including this compound, was studied by Cornago et al. (2009), highlighting the structural dynamics of these compounds (Cornago et al., 2009).

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S/c1-7-11(8(2)14-13-7)15-10-5-3-9(12)4-6-10/h3-6H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABJXTYEJRKXNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)SC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

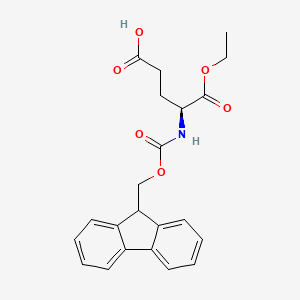

![tert-butyl N-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}carbamate](/img/structure/B3014228.png)

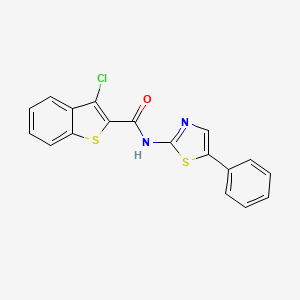

![Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3014229.png)

![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B3014230.png)

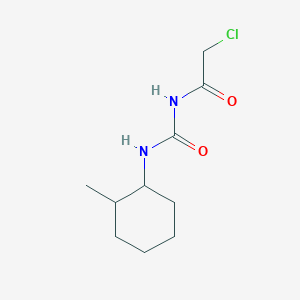

![1-[(4-Chlorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B3014234.png)

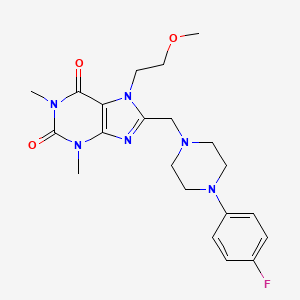

amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B3014244.png)

![N-(3-fluoro-4-methylphenyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B3014245.png)

![4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3014247.png)

![6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide](/img/structure/B3014248.png)